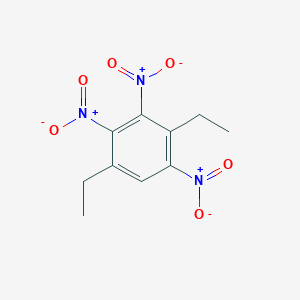

![molecular formula C21H22N2O2S B2665868 2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone CAS No. 477857-34-4](/img/structure/B2665868.png)

2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

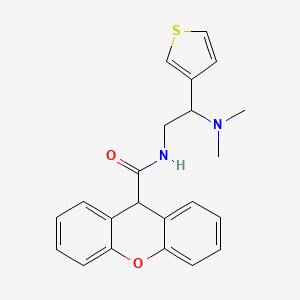

The compound is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound . It contains a 1,3,4-oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The ring is substituted with various groups including a tert-butyl group, a phenyl group, and a sulfanyl group attached to an ethanone group .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring, which is a five-membered ring with two nitrogen atoms, two carbon atoms, and one oxygen atom . The ring is substituted with a tert-butyl group, a phenyl group, and a sulfanyl group attached to an ethanone group .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of compounds related to 2-({5-[4-(Tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-methylphenyl)-1-ethanone demonstrate the chemical's versatile nature. Novel heterocyclic compounds, including those with 1,3,4-oxadiazole rings, have been synthesized using standard methods. These compounds have been characterized through various techniques such as FTIR spectrum, solution growth technique for crystal growth, single crystal XRD, UV-visible, and Thermal analysis, revealing their potential for further scientific exploration (C. Shruthi et al., 2019).

Antimicrobial and Antituberculosis Activity

Compounds incorporating the 1,3,4-oxadiazole motif, similar to this compound, have demonstrated promising in vitro antituberculosis and cytotoxicity properties. The synthesis of 3-heteroarylthioquinoline derivatives has shown significant activity against Mycobacterium tuberculosis, with specific derivatives exhibiting minimal cytotoxic effects against mouse fibroblasts, highlighting their potential as therapeutic agents (Selvam Chitra et al., 2011).

Fungicidal Activity

The fungicidal activity of compounds structurally related to this compound has been explored through the synthesis of novel (Z)-1-tert-butyl and (1Z, 3Z)-4,4-dimethyl derivatives. These compounds exhibit moderate to good fungicidal activities against pathogens like Fusarium oxysporum and Cercospora arachidicola Hori, suggesting their use in agricultural applications (H. Mao et al., 2012).

Corrosion Inhibition

Research into the corrosion inhibition properties of 1,3,4-oxadiazole derivatives has demonstrated their effectiveness in protecting mild steel in sulfuric acid environments. This highlights a potential application in the field of materials science, specifically in the prevention of corrosion in industrial settings (P. Ammal et al., 2018).

HIV-1 Replication Inhibitors

N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, structurally related to the compound , have been identified as potent inhibitors of HIV-1 replication. Initial biological studies have pinpointed derivatives showing promising activity against HIV-1, underscoring the potential of such compounds in antiviral therapy (Zhiping Che et al., 2015).

Eigenschaften

IUPAC Name |

2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-14-5-7-15(8-6-14)18(24)13-26-20-23-22-19(25-20)16-9-11-17(12-10-16)21(2,3)4/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYCAFKRZMNFIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2665785.png)

![2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2665787.png)

![N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-3-(trifluoromethyl)benzamide](/img/structure/B2665792.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2665793.png)

![1-benzoyl-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2665799.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2665803.png)

![4-[(6-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2665805.png)

![3-bromo-5-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine](/img/structure/B2665806.png)

![5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2665808.png)